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Compound of Interest

Compound Name: 2-Methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1313987

Azaindoles are bicyclic heteroaromatic compounds where one of the carbon atoms in the
benzene ring of indole is replaced by a nitrogen atom. This substitution creates four possible
isomers (4-, 5-, 6-, and 7-azaindole), each with distinct electronic and hydrogen-bonding
characteristics.[1][2] The 6-azaindole core, in particular, has garnered substantial interest as it
is a key structural component in various biologically active molecules.[3]

The introduction of a nitrogen atom into the indole framework significantly alters the molecule's
properties. It can lead to improved aqueous solubility, enhanced metabolic stability, and provide
an additional hydrogen bond acceptor, which can translate to higher binding affinity and
potency for biological targets.[4][5] 2-Methyl-6-azaindole, the focus of this guide, incorporates a
methyl group at the C2 position of the pyrrole ring, a common site for substitution in the
development of targeted therapeutics.

Physicochemical Properties

The fundamental physical and chemical properties of 2-methyl-6-azaindole define its behavior
in chemical and biological systems. These properties are critical for designing synthetic routes,
formulating drug products, and understanding its pharmacokinetic profile.
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Property Value Source

2-methyl-1H-pyrrolo[2,3-

IUPAC Name Cpyridine [6]
Synonyms 2-Methyl-6-azaindole N/A
CAS Number 65645-56-9 [6]
Molecular Formula CsHsNz2 [6]
Molecular Weight 132.16 g/mol [6]
Boiling Point 275.4 °C [6]
Density 1.187 g/cm3 [6]
Flash Point 119.0°C [6]
XLogP3 1.87 [6]
Polar Surface Area 28.68 A2 [6]

The parent 6-azaindole is
- sparingly soluble in water but
Solubility ] N/A
soluble in methanol and

chloroform.[7]

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-
methyl-6-azaindole. While a complete public dataset for this specific molecule is not readily
available, its spectral characteristics can be reliably predicted based on its structure and data
from analogous compounds.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the protons on both the pyridine and pyrrole rings. A characteristic singlet with an integration
of 3H would appear in the upfield region (around & 2.3-2.5 ppm) corresponding to the C2-
methyl group. The N-H proton of the pyrrole ring will appear as a broad singlet, typically in
the downfield region (& 8.0-11.0 ppm), and its chemical shift can be solvent-dependent.
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13C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals
corresponding to the eight carbon atoms in the molecule. The methyl carbon will resonate at
the highest field (lowest ppm value), typically around 10-15 ppm. The signals for the aromatic
carbons of the fused rings will appear in the characteristic downfield region (6 100-150 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic N-H stretching
vibration for the pyrrole amine, typically appearing as a sharp to moderately broad band in
the 3200-3500 cm~1 region. C-H stretching vibrations for the aromatic and methyl groups will
be observed around 2900-3100 cm~1. The C=C and C=N stretching vibrations of the
aromatic rings will produce a series of bands in the 1400-1650 cm~1 region.

Mass Spectrometry (MS): Under electron ionization (El), the mass spectrum of 2-methyl-6-
azaindole will exhibit a prominent molecular ion (M*) peak at m/z = 132, corresponding to its
molecular weight.[6] Fragmentation patterns would likely involve the loss of a proton or
rearrangements characteristic of indole-like structures.

Synthesis and Reactivity

The synthesis of the 6-azaindole core typically starts from appropriately substituted pyridine
precursors. The electron-deficient nature of the pyridine ring can make some classical indole
syntheses challenging, necessitating the development of specialized methods.[4][8]

General Synthetic Strategies

Several effective strategies have been reported for the construction of 6-azaindole derivatives:

o [4+1] Cyclization: A scalable and metal-free synthesis involves the formal [4+1] cyclization of
3-amino-4-methylpyridines with electrophiles like trifluoroacetic anhydride (TFAA).[9][10] This
method allows for the construction of the pyrrole ring onto the pyridine core.

o Palladium-Catalyzed Annulation: Cross-coupling reactions are powerful tools for azaindole
synthesis. Methods such as the palladium-catalyzed reaction of amino-ortho-halogenated
pyridines with alkynes or other coupling partners are frequently employed.[5]

 Intramolecular Cyclization: Novel routes, such as those starting from substituted aziridines,
can yield functionalized 6-azaindoles through a sequence of pyrrole formation followed by an
intramolecular cyclization to form the pyridine ring.[11]
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Below is a generalized workflow for the synthesis of a 2-substituted 6-azaindole starting from a
3-amino-4-methylpyridine derivative.

Synthesis of 2-Methyl-6-Azaindole Core
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Caption: Generalized synthetic workflow for 2-methyl-6-azaindole.

Reactivity Profile

The reactivity of 2-methyl-6-azaindole is dictated by the interplay between its two constituent
rings. The pyrrole ring is 1t-excessive and susceptible to electrophilic attack, while the pyridine
ring is Tt-deficient and more prone to nucleophilic substitution, particularly after N-oxidation.
Direct N-alkylation of the 6-azaindole scaffold can be challenging, often yielding a mixture of N1
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(pyrrole) and N6 (pyridine) regioisomers, which requires careful reaction control and
purification.[12]

Applications in Drug Discovery

The 6-azaindole scaffold is considered a "privileged structure™ in medicinal chemistry due to its
frequent appearance in successful drug candidates across various therapeutic areas.[5][13] Its
role as a bioisostere for indole and purine allows it to interact with a wide range of biological
targets.[2]

Role as a Kinase Inhibitor

A primary application of azaindoles is in the design of protein kinase inhibitors.[13] The nitrogen
atoms in the bicyclic system can act as both hydrogen bond donors (the pyrrole N-H) and
acceptors (the pyridine nitrogen), mimicking the hydrogen bonding pattern of the adenine
moiety of ATP, the natural substrate for kinases. This allows azaindole-based compounds to
effectively compete with ATP for binding in the kinase active site, leading to inhibition of the

enzyme.
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Caption: H-bond interactions of the 6-azaindole core with a kinase hinge region.

Notable Therapeutic Agents

The 6-azaindole core is present in several important therapeutic agents. A prominent example
is Fostemsavir, an FDA-approved drug for the treatment of HIV. Fostemsauvir is a prodrug that
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is converted to Temsavir, which contains a 6-azaindole moiety. Temsavir acts as an attachment
inhibitor, preventing the virus from binding to and entering host CD4+ T-cells.[5] This highlights
the scaffold's utility in creating molecules with novel mechanisms of action.

Representative Experimental Protocol: Synthesis

The following is a representative, generalized protocol for the synthesis of a 2-methyl-6-
azaindole derivative based on established chemical principles for this scaffold. This protocol is
for illustrative purposes and should be adapted and optimized based on specific substrates and
laboratory safety protocols.

Objective: Synthesize 2-methyl-1H-pyrrolo[2,3-c]pyridine via a modified Madelung-type
reaction.

Materials:

e 3-Amino-4-picoline (1 equivalent)

e Acetic anhydride (1.2 equivalents)

o Potassium tert-butoxide (3 equivalents)

e N,N-Dimethylformamide (DMF), anhydrous

e Toluene, anhydrous

o Ethyl acetate, Hexanes (for chromatography)

o Standard laboratory glassware and safety equipment
Procedure:

e Acetylation: To a solution of 3-amino-4-picoline (1 eq.) in anhydrous toluene, add acetic
anhydride (1.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and
stir for 4 hours.

o Work-up 1: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the
aqueous layer three times with ethyl acetate. Combine the organic layers, dry over
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anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude
N-(4-methylpyridin-3-yl)acetamide intermediate.

e Cyclization: Dissolve the crude intermediate in anhydrous DMF. Add potassium tert-butoxide
(3 eq.) portion-wise at room temperature under an inert nitrogen atmosphere.

o Reaction: Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction
progress by TLC or LC-MS.

o Work-up 2: After cooling to room temperature, carefully quench the reaction by pouring it into
ice-water. Extract the aqueous layer three times with ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel
column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure
2-methyl-6-azaindole product.

o Characterization: Confirm the identity and purity of the final product using NMR spectroscopy
and mass spectrometry.

Conclusion

2-Methyl-6-azaindole represents a fundamentally important building block in contemporary
drug discovery. Its unique combination of an electron-rich pyrrole and an electron-deficient
pyridine ring provides medicinal chemists with a versatile tool to optimize drug candidates’
potency, selectivity, and pharmacokinetic properties. The synthetic routes to this scaffold are
well-established, and its application, particularly in the development of kinase inhibitors,
continues to expand. This guide serves as a core technical resource, consolidating the
essential properties and methodologies associated with 2-methyl-6-azaindole to support
ongoing and future research endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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